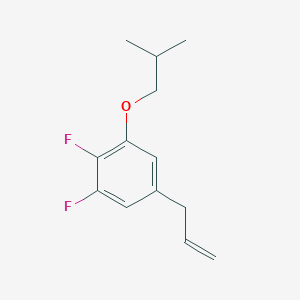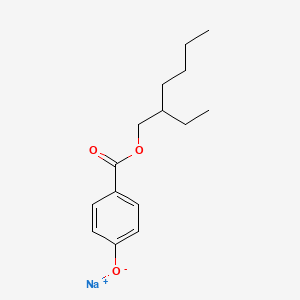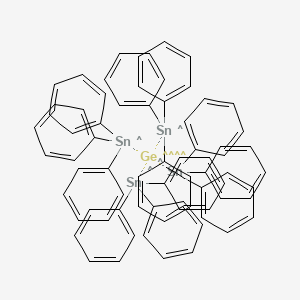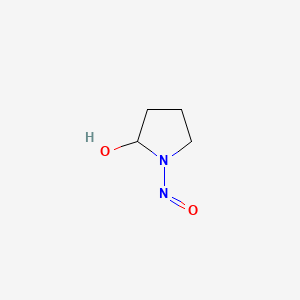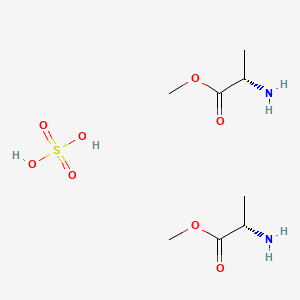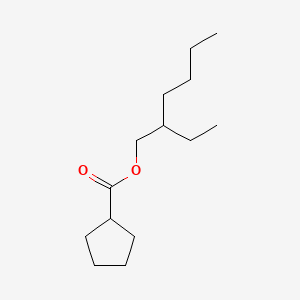
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- is a specialized organosilicon compound characterized by its unique structural properties. This compound is gaining attention in various scientific fields due to its versatility and reactivity. It consists of a silane backbone with dimethoxymethyl and dimethylsilyl groups attached to a phenyl ring, making it a valuable component in advanced material science .
Preparation Methods
The synthesis of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- typically involves a multi-step reaction process The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditionsThe reaction conditions, including temperature and pressure, must be carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biology: The compound is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for drug delivery systems and as a component in medical devices due to its biocompatibility.
Mechanism of Action
The mechanism of action of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane bonds. These interactions are crucial for its applications in material science and biotechnology .
Comparison with Similar Compounds
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: This compound has a simpler structure and is used in similar applications but lacks the phenyl group, which provides additional reactivity.
Methyl-phenyl-dimethoxysilane: This compound is similar but does not have the dimethylsilyl group, making it less versatile in certain applications.
Silane, (3-isocyanatopropyl)dimethoxymethyl: This compound has an isocyanate group, making it highly reactive and suitable for different applications in coatings and adhesives
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- stands out due to its unique combination of functional groups, providing enhanced reactivity and versatility in various scientific and industrial applications.
Properties
CAS No. |
33546-27-9 |
|---|---|
Molecular Formula |
C11H19O2Si2 |
Molecular Weight |
239.44 g/mol |
InChI |
InChI=1S/C11H19O2Si2/c1-12-15(5,13-2)11-8-6-7-10(9-11)14(3)4/h6-9H,1-5H3 |
InChI Key |
GWWPSGQTHGHONX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C1=CC=CC(=C1)[Si](C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


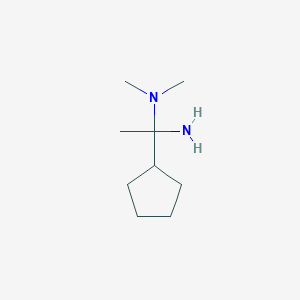
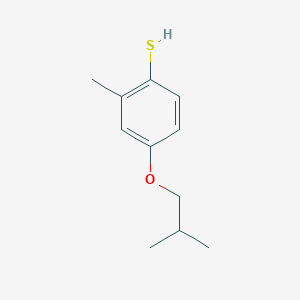
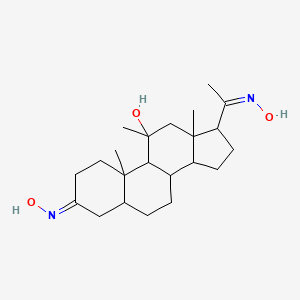
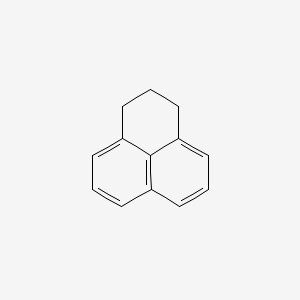

![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

